

# An In-depth Technical Guide to Methyl 5-iodo-2-methylbenzoate

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## Compound of Interest

Compound Name: Methyl 5-iodo-2-methylbenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties, synthesis, and potential applications of **Methyl 5-iodo-2-methylbenzoate**, a key intermediate in organic synthesis and drug discovery.

## Core Physical Properties

**Methyl 5-iodo-2-methylbenzoate** is a halogenated aromatic ester. Its physical characteristics are summarized in the table below. It is important to distinguish this compound from its isomers, such as Methyl 2-iodo-5-methylbenzoate, as their physical properties may differ.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> IO <sub>2</sub>	[1]
Molecular Weight	276.07 g/mol	[1]
CAS Number	103440-54-6	[1]
Melting Point	60 °C (predicted)	[2]
Boiling Point	290.4 ± 28.0 °C (predicted)	[2]
Density	1.666 ± 0.06 g/cm <sup>3</sup> (predicted)	[2]
Solubility	Poorly soluble in water, but miscible with organic solvents.	[3]

## Synthesis and Experimental Protocols

**Methyl 5-iodo-2-methylbenzoate** is typically synthesized from its corresponding carboxylic acid, 5-iodo-2-methylbenzoic acid. The synthesis of this precursor is well-documented and serves as the foundational step.

### Synthesis of 5-iodo-2-methylbenzoic acid

A common method for the synthesis of 5-iodo-2-methylbenzoic acid involves the iodination of 2-methylbenzoic acid.

Experimental Protocol:

- In a suitable reaction vessel, such as a three-neck flask equipped with a reflux condenser, dissolve 2-methylbenzoic acid in a mixture of acetic acid and acetic anhydride.[4]
- To this solution, add iodine, an oxidizing agent (e.g., iodic acid or periodic acid), and a catalyst such as H-β-form zeolite.[4]
- Heat the reaction mixture to reflux (approximately 122°C) and maintain for several hours.[4]
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.<sup>[4]</sup>
- The crude product can be collected by filtration.
- Purification of the 5-iodo-2-methylbenzoic acid can be achieved by recrystallization from a suitable solvent system, such as aqueous acetic acid.

## Esterification to Methyl 5-iodo-2-methylbenzoate

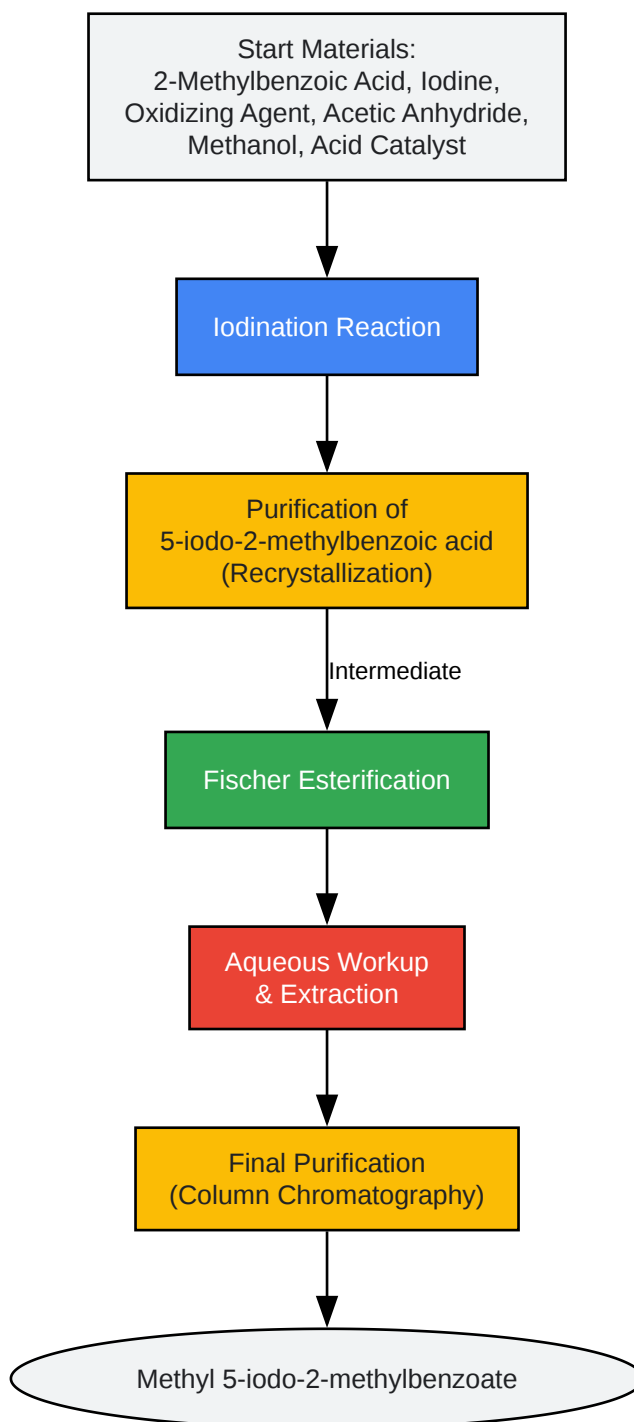
The subsequent conversion of 5-iodo-2-methylbenzoic acid to its methyl ester, **Methyl 5-iodo-2-methylbenzoate**, can be achieved through standard esterification methods, such as Fischer esterification.

Experimental Protocol:

- Dissolve 5-iodo-2-methylbenzoic acid in an excess of methanol.
- Add a catalytic amount of a strong acid, such as sulfuric acid.
- Heat the mixture to reflux for several hours.
- Monitor the reaction by TLC until the starting carboxylic acid is consumed.
- After cooling, neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude **Methyl 5-iodo-2-methylbenzoate**.
- Further purification can be performed by column chromatography on silica gel.

## Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of **Methyl 5-iodo-2-methylbenzoate**.



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Caption: Synthesis workflow for **Methyl 5-iodo-2-methylbenzoate**.

## Applications in Drug Development

While specific signaling pathways involving **Methyl 5-iodo-2-methylbenzoate** are not extensively documented in publicly available literature, its precursor, 5-iodo-2-methylbenzoic acid, is recognized as a crucial intermediate in the synthesis of certain anti-diabetic drugs.[5] The presence of the iodo-substituent on the aromatic ring makes these compounds valuable building blocks in medicinal chemistry. The iodine atom can be readily displaced or participate in various cross-coupling reactions, allowing for the construction of more complex molecular architectures.

The utility of halogenated benzoates, such as **Methyl 5-iodo-2-methylbenzoate**, in pharmaceutical synthesis is well-established. They serve as versatile scaffolds for the development of novel therapeutic agents. The ability to introduce diverse functionalities at the position of the iodine atom through reactions like Suzuki, Sonogashira, and Heck couplings is a cornerstone of modern drug discovery.

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